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Compound of Interest

Compound Name:
6-Methoxy-2-methylquinolin-4-

amine

Cat. No.: B010410 Get Quote

Disclaimer: Direct experimental spectroscopic data for 6-Methoxy-2-methylquinolin-4-amine
is not readily available in the public domain. This guide provides a comprehensive overview of

the expected spectroscopic characteristics and analytical methodologies based on data from

structurally similar quinoline derivatives. The presented data should be considered illustrative

for the purpose of demonstrating analytical techniques.

Introduction
6-Methoxy-2-methylquinolin-4-amine is a heterocyclic aromatic amine belonging to the

quinoline class of compounds. Quinoline and its derivatives are of significant interest to

researchers in drug discovery and development due to their wide range of biological activities,

including potential anticancer properties.[1][2][3] Many quinoline derivatives exert their effects

by interacting with critical cellular signaling pathways, such as the PI3K/Akt/mTOR pathway,

which is frequently dysregulated in cancer.[4][5][6][7][8] A thorough spectroscopic analysis is

paramount for the unambiguous identification, purity assessment, and structural elucidation of

such compounds, ensuring the reliability of biological and pharmacological studies.

This technical guide outlines the principal spectroscopic techniques used to characterize 6-
Methoxy-2-methylquinolin-4-amine and its analogs. It details the expected spectral data,

provides generalized experimental protocols, and illustrates relevant workflows and biological

pathways.
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Molecular Structure and Properties
Molecular Formula: C₁₁H₁₂N₂O[9][10]

Molecular Weight: 188.23 g/mol [9]

IUPAC Name: 6-methoxy-2-methylquinolin-4-amine[10]

CAS Number: 104217-23-4[9]

Spectroscopic Data Summary
The following tables summarize the expected spectroscopic data for 6-Methoxy-2-
methylquinolin-4-amine, extrapolated from closely related compounds.

Table 1: Predicted ¹H NMR Spectral Data
Chemical Shift (δ)
ppm

Multiplicity Assignment Notes

~2.4 - 2.6 Singlet C2-CH₃

The methyl group at

the 2-position is

expected to be a

singlet.

~3.8 - 4.0 Singlet C6-OCH₃

The methoxy group

protons will appear as

a singlet.

~5.0 - 6.0 Broad Singlet C4-NH₂

The amine protons

are often broad and

may exchange with

D₂O.

~6.5 - 7.8 Multiplet
Aromatic Protons (H3,

H5, H7, H8)

The aromatic protons

on the quinoline ring

system will show

complex splitting

patterns (doublets,

double doublets).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.chemicalbook.com/synthesis/4-amino-6-methoxy-2-methylquinoline.htm
https://pubchemlite.lcsb.uni.lu/e/compound/774820
https://www.chemicalbook.com/synthesis/4-amino-6-methoxy-2-methylquinoline.htm
https://www.benchchem.com/product/b010410?utm_src=pdf-body
https://pubchemlite.lcsb.uni.lu/e/compound/774820
https://www.chemicalbook.com/synthesis/4-amino-6-methoxy-2-methylquinoline.htm
https://www.benchchem.com/product/b010410?utm_src=pdf-body
https://www.benchchem.com/product/b010410?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b010410?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Note: Predicted values are based on the analysis of various substituted quinolines. Actual shifts

may vary depending on the solvent and experimental conditions.[11][12][13]

Table 2: Predicted ¹³C NMR Spectral Data
Chemical Shift (δ) ppm Assignment Notes

~20 - 25 C2-CH₃
Aliphatic carbon of the methyl

group.

~55 - 57 C6-OCH₃
Aliphatic carbon of the

methoxy group.

~100 - 160 Aromatic Carbons

Aromatic and heteroaromatic

carbons of the quinoline ring

system.

~150 - 160 C4 (C-NH₂)

The carbon bearing the amino

group is expected to be in this

range.

~155 - 165 C6 (C-OCH₃)
The carbon attached to the

methoxy group.

Note: These are approximate ranges based on known quinoline derivatives. The exact

chemical shifts would require experimental determination.[11][12][13]

Table 3: Key Infrared (IR) Absorption Bands
Wavenumber (cm⁻¹) Vibration Type Functional Group

3400 - 3200 N-H Stretch Amine (NH₂)

3100 - 3000 C-H Stretch (Aromatic) Aromatic Ring

2950 - 2850 C-H Stretch (Aliphatic) Methyl (CH₃)

1650 - 1500 C=C and C=N Stretch Aromatic Ring

1250 - 1200 C-O Stretch Methoxy (O-CH₃)

1350 - 1250 C-N Stretch Aryl Amine
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Note: The IR spectrum will exhibit characteristic peaks for the amine, methoxy, methyl, and

aromatic functionalities.[11][14]

Table 4: Mass Spectrometry Data
m/z Value Ion Type Notes

188.09 [M]⁺˙

Molecular ion peak

corresponding to the exact

mass of the compound.

189.10 [M+H]⁺

Protonated molecular ion,

commonly observed in soft

ionization techniques like ESI.

[10]

Fragment Ions Various

Fragmentation patterns will

depend on the ionization

method and energy, providing

structural information.

Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

Weigh approximately 5-10 mg of the sample.

Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR

tube.

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
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¹H NMR Acquisition:

Acquire a standard one-dimensional proton NMR spectrum.

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds,

and an appropriate number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

This experiment typically requires a larger number of scans and a longer relaxation delay

compared to ¹H NMR.

Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Instrumentation: An FTIR spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal is clean.

Place a small amount of the solid sample directly onto the crystal.

Apply pressure to ensure good contact between the sample and the crystal.

Data Acquisition:

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Collect a background spectrum of the empty ATR crystal to subtract from the sample

spectrum.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
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Instrumentation: A mass spectrometer, for example, with an Electrospray Ionization (ESI)

source coupled to a suitable mass analyzer (e.g., Quadrupole, Time-of-Flight).

Sample Preparation:

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

The solution is then infused directly into the ion source or introduced via a liquid

chromatography system.

Data Acquisition:

Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

The mass range should be set to include the expected molecular weight.

UV-Visible Spectroscopy
Objective: To study the electronic transitions within the molecule.

Instrumentation: A UV-Vis spectrophotometer.

Sample Preparation:

Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol,

methanol, or acetonitrile).

The concentration should be adjusted to obtain an absorbance reading between 0.1 and

1.0.

Data Acquisition:

Use a quartz cuvette to hold the sample.

Record the absorbance spectrum over a range of wavelengths, typically from 200 to 400

nm for aromatic compounds.[15]

A solvent blank should be used as a reference.
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Caption: General workflow for the spectroscopic analysis of a chemical compound.

Signaling Pathwaydot
// Nodes "Growth_Factor" [label="Growth Factor", fillcolor="#FBBC05", fontcolor="#202124"];

"Receptor" [label="Receptor Tyrosine\nKinase", fillcolor="#FBBC05", fontcolor="#202124"];

"PI3K" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "PIP2" [label="PIP2", shape=ellipse,

fillcolor="#F1F3F4", fontcolor="#202124"]; "PIP3" [label="PIP3", shape=ellipse,

fillcolor="#F1F3F4", fontcolor="#202124"]; "PDK1" [fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Akt" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "mTORC1" [label="mTORC1",

fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Cell_Growth" [label="Cell Growth &\nProliferation",
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shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Quinoline_Derivative" [label="6-
Methoxy-2-methylquinolin-4-amine\n(and analogs)", shape=invhouse, fillcolor="#EA4335",

fontcolor="#FFFFFF"];

// Edges "Growth_Factor" -> "Receptor" [color="#5F6368"]; "Receptor" -> "PI3K"

[color="#34A853", label=" activates"]; "PI3K" -> "PIP3" [color="#34A853", label=" converts"];

"PIP2" -> "PI3K" [style=dashed, arrowhead=none, color="#5F6368"]; "PIP3" -> "PDK1"

[color="#34A853", label=" activates"]; "PDK1" -> "Akt" [color="#34A853", label="

phosphorylates"]; "Akt" -> "mTORC1" [color="#34A853", label=" activates"]; "mTORC1" ->

"Cell_Growth" [color="#34A853"]; "Quinoline_Derivative" -> "PI3K" [color="#EA4335",

arrowhead=tee, label=" inhibits"]; "Quinoline_Derivative" -> "mTORC1" [color="#EA4335",

arrowhead=tee, label=" inhibits"]; }

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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